2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
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Overview
Description
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a chemical compound with the molecular formula C9H11NO3S It is characterized by the presence of a benzoic acid moiety substituted with a methyl(methylimino)oxo-lambda6-sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with methyl(methylimino)oxo-lambda6-sulfanyl reagents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-lambda6-sulfanyl group to a thioether.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
- 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenylacetic acid
- 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzamide
Comparison: this compound is unique due to its specific substitution pattern on the benzoic acid moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10-14(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXXLCANESPHSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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